(S)-Ethyl piperidine-2-carboxylate hydrochloride
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Overview
Description
(S)-Ethyl piperidine-2-carboxylate hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl piperidine-2-carboxylate hydrochloride typically involves the esterification of piperidine-2-carboxylic acid with ethanol, followed by the resolution of the racemic mixture to obtain the (S)-enantiomer. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl piperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidine-2-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, piperidine-2-carboxylic acid, and piperidine-2-methanol .
Scientific Research Applications
(S)-Ethyl piperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperidine ring structure allows it to fit into the active sites of enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar reactivity but lacks the ester functionality.
Pyrrolidine: A five-membered ring analog with different reactivity and applications.
Piperazine: Contains two nitrogen atoms in the ring, leading to different chemical properties and uses.
Uniqueness
(S)-Ethyl piperidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both an ester and a piperidine ring. This combination of features makes it particularly valuable in the synthesis of chiral pharmaceuticals and other complex organic molecules .
Properties
IUPAC Name |
ethyl (2S)-piperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAWPIXNSIYQPC-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678568 |
Source
|
Record name | Ethyl (2S)-piperidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123495-48-7 |
Source
|
Record name | Ethyl (2S)-piperidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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